molecular formula C19H20F2N2O B7139461 N-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]benzamide

N-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]benzamide

Cat. No.: B7139461
M. Wt: 330.4 g/mol
InChI Key: ATKNHYQHLSZDGC-UHFFFAOYSA-N
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Description

N-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]benzamide is an organic compound that belongs to the class of benzamides It features a piperidine ring substituted with a 2,4-difluorophenylmethyl group and a benzamide moiety

Properties

IUPAC Name

N-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c20-16-7-6-15(18(21)12-16)13-23-10-8-17(9-11-23)22-19(24)14-4-2-1-3-5-14/h1-7,12,17H,8-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKNHYQHLSZDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]benzamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting piperidine-4-carboxylic acid with 2,4-difluorobenzyl chloride under basic conditions.

    Coupling Reaction: The piperidine intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

N-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]acetamide
  • N-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]propionamide

Uniqueness

N-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]benzamide is unique due to its specific substitution pattern and the presence of both the piperidine and benzamide moieties

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